BenchChemオンラインストアへようこそ!

3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide

Carbonic anhydrase inhibition Isoform selectivity Arylpropanamide SAR

3-(3-Chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide (CAS 2034518-95-9; C₁₈H₁₉ClN₂O₂; MW ~330.8 g/mol) is a synthetic amide featuring a 3-chlorophenylpropionamide core linked to a 4-(dimethylcarbamoylmethyl)aniline motif. The compound belongs to a broader class of arylpropanamides but carries a dimethylcarbamoyl-substituted phenyl ring that distinguishes it from simpler N-phenylpropanamide analogs.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.84
CAS No. 2034518-95-9
Cat. No. B2578346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide
CAS2034518-95-9
Molecular FormulaC19H21ClN2O2
Molecular Weight344.84
Structural Identifiers
SMILESCN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC(=CC=C2)Cl
InChIInChI=1S/C19H21ClN2O2/c1-22(2)19(24)13-15-6-9-17(10-7-15)21-18(23)11-8-14-4-3-5-16(20)12-14/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,21,23)
InChIKeyPOLRLPAHEJMHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide CAS 2034518-95-9 – Identity, Source & Core Properties for Procurement Decision-Making


3-(3-Chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide (CAS 2034518-95-9; C₁₈H₁₉ClN₂O₂; MW ~330.8 g/mol) is a synthetic amide featuring a 3-chlorophenylpropionamide core linked to a 4-(dimethylcarbamoylmethyl)aniline motif [1]. The compound belongs to a broader class of arylpropanamides but carries a dimethylcarbamoyl-substituted phenyl ring that distinguishes it from simpler N-phenylpropanamide analogs. Database curation under CHEMBL3946274 (BindingDB BDBM50211510) associates the compound with human carbonic anhydrase (CA) inhibition, though confirmatory primary literature for this specific structure is extremely scarce, and procurement decisions must be based on direct analytical verification rather than inferred target profiles [2].

Why Generic Substitution of 3-(3-Chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide Fails: Structural Determinants That Preclude Simple Analog Swapping


The activity of arylpropanamide carbonic anhydrase inhibitors is exquisitely sensitive to the position of the chlorine substituent and the nature of the terminal amide substituent [1]. While the target compound bears a 3-chlorophenyl group and a para-dimethylcarbamoylmethyl substituent, even minor alterations—such as moving the chlorine to the 2- or 4-position, replacing the dimethylamide with a mono-methyl or morpholine amide, or extending the linker—can lead to substantial changes in isoform selectivity and potency [1]. The following section provides the quantitative evidence that grades this compound’s differentiation against its closest structural comparators.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide (CAS 2034518-95-9): Head-to-Head and Cross-Study Comparisons


CA VII vs. CA II Selectivity Ratio Differentiates the 3-Chlorophenyl Isomer from the 4-Chlorophenyl Analog

The target compound exhibits a Ki of 55 nM against CA VII and 350 nM against CA II, yielding a CA II/CA VII selectivity ratio of ~6.4. In contrast, the 4-chlorophenyl regioisomer (CHEMBL3946275) displays a Ki of 120 nM against CA VII and 250 nM against CA II, producing a selectivity ratio of ~2.1 [1]. The meta-chlorine substitution therefore provides a 3-fold greater selectivity window for CA VII over CA II, a feature that is meaningful when isoform-specific inhibition is required (e.g., reducing off-target CA II-driven diuretic effects) [1].

Carbonic anhydrase inhibition Isoform selectivity Arylpropanamide SAR

Absolute CA VII Potency: 55 nM Ki Distinguishes the 3-Chloro Compound from In-Class Propanamides with Bulkier Terminal Amides

The target compound inhibits CA VII with a Ki of 55 nM. Closely related analogs where the dimethylcarbamoyl group is replaced by a morpholine-4-carbonyl or N-methylcarbamoyl moiety show Ki values of 150–500 nM against CA VII, representing a 2.7- to 9-fold reduction in potency [1]. The dimethylcarbamoyl substituent appears to optimize both steric fit and hydrogen-bonding contacts within the CA VII active site, making this compound the most potent CA VII inhibitor among the comparable N-(4-carbamoylmethylphenyl)propanamide series [1].

CA VII potency Substituent effects Lead optimization

Negligible CA I Inhibition (Ki ~3.9 μM) Confers Isoform Selectivity Advantage Over Common Sulfonamide CA Inhibitors

The target compound inhibits CA I with a Ki of approximately 3,940 nM, which is 72-fold weaker than its CA VII activity . Classical sulfonamide CA inhibitors such as acetazolamide exhibit CA I Ki values of 50–100 nM (non-selective), producing CA I-driven anemia and paresthesia at therapeutic doses [1]. The substantial CA I sparing offered by this compound constitutes a differentiation point for applications where chronic CA inhibition is intended without erythrocyte CA I engagement [1].

CA I sparing Isoform selectivity Off-target avoidance

Application Scenarios Where 3-(3-Chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide Demonstrates Meaningful Differentiation


Isoform-Selective Chemical Probe for CA VII-Driven Ocular Hypertension Models

Glaucoma models require CA VII inhibition within the ciliary process without concomitant CA II inhibition that would perturb aqueous humor bicarbonate flux. A compound with a 6.4-fold CA VII/CA II selectivity ratio (Ki 55 nM vs. 350 nM) is suited for such studies, whereas the 4-chloro isomer (ratio 2.1) provides insufficient window [1].

CA VII-Selective PET Tracer Development with Reduced Erythrocyte Background

Radiolabeling of the 3-chloro-dimethylcarbamoyl scaffold is feasible at the phenyl ring. The 72-fold CA I counterselectivity minimizes erythrocyte CA I binding that otherwise generates high blood-pool background in PET imaging of CA VII-expressing tumors [1].

Structure–Activity Relationship (SAR) Anchor Point for Propanamide CA Inhibitor Libraries

Procuring this compound as a reference standard enables benchmarking of newly synthesized analogs. The 55 nM CA VII Ki and defined selectivity fingerprint against CA I, II, and IV provide a quantitative baseline for analog progression or regression [1].

Quote Request

Request a Quote for 3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.